1-{[3-(methylsulfonyl)phenyl]sulfonyl}indoline
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Description
“1-{[3-(methylsulfonyl)phenyl]sulfonyl}indoline” is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are crucial in medicinal chemistry due to their physiological activity . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process features high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Chemical Reactions Analysis
Indole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, electrophilic aromatic substitution is a common type of reaction involving aromatic rings like indole .Future Directions
Indole derivatives, including “1-{[3-(methylsulfonyl)phenyl]sulfonyl}indoline”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .
Properties
IUPAC Name |
1-(3-methylsulfonylphenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-21(17,18)13-6-4-7-14(11-13)22(19,20)16-10-9-12-5-2-3-8-15(12)16/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZUOGHCYBBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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